2-Isopropyl-5-methylhex-4-enal
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Overview
Description
2-Isopropyl-5-methylhex-4-enal is an organic compound with the molecular formula C10H18O. It is a colorless liquid known for its strong lemon-like aroma. This compound is used primarily in the fragrance industry due to its pleasant scent .
Preparation Methods
2-Isopropyl-5-methylhex-4-enal can be synthesized through various methods. One common synthetic route involves the aldol condensation of isovaleraldehyde with acetone, followed by dehydration to form the desired product . Industrial production methods typically involve the use of catalysts and controlled reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2-Isopropyl-5-methylhex-4-enal undergoes several types of chemical reactions:
Oxidation: It can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it into alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the aldehyde group is replaced by other functional groups.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or dichloromethane. Major products formed from these reactions include carboxylic acids, alcohols, and substituted aldehydes .
Scientific Research Applications
2-Isopropyl-5-methylhex-4-enal has several scientific research applications:
Chemistry: It is used as a starting material for the synthesis of more complex organic compounds.
Biology: Its strong aroma makes it useful in olfactory studies and as a model compound for studying scent perception.
Medicine: Research is ongoing into its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Mechanism of Action
The mechanism of action of 2-Isopropyl-5-methylhex-4-enal involves its interaction with olfactory receptors in the nasal cavity, which triggers a signal transduction pathway leading to the perception of its lemon-like scent. The molecular targets include specific olfactory receptor proteins that bind to the compound and initiate a cascade of intracellular events .
Comparison with Similar Compounds
2-Isopropyl-5-methylhex-4-enal is similar to other aldehydes with strong aromas, such as citral and citronellal. it is unique due to its specific isopropyl and methyl substituents, which give it a distinct scent profile and chemical reactivity. Similar compounds include:
Citral: Known for its strong lemon scent, used in flavorings and fragrances.
Citronellal: Has a fresh, lemony aroma, commonly used in insect repellents and perfumes.
Isodihydrolavandulyl aldehyde: Shares a similar structure and is used in fragrance formulations
Biological Activity
2-Isopropyl-5-methylhex-4-enal, commonly referred to as a branched-chain aldehyde, is an organic compound notable for its diverse biological activities. Its molecular formula is C10H18O with a molecular weight of approximately 154.25 g/mol. This compound has garnered attention for its potential applications in medicinal chemistry, particularly due to its antioxidant, antimicrobial, and anti-inflammatory properties.
Chemical Structure and Properties
The structural uniqueness of this compound is characterized by a branched chain and an aldehyde functional group. This configuration contributes to its distinctive lemon-like aroma, making it valuable in the fragrance industry.
Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties . In various studies, it has been shown to scavenge free radicals, thereby reducing oxidative stress in biological systems. The compound's ability to interact with cellular pathways suggests its potential role in mitigating oxidative damage, which is linked to numerous diseases including cancer and neurodegenerative disorders.
Table 1: Antioxidant Activity of this compound
Study Reference | Method Used | Findings |
---|---|---|
DPPH Assay | Significant scavenging activity observed | |
ABTS Assay | Effective at reducing ABTS radical | |
Cell Culture | Reduced oxidative stress markers |
Antimicrobial Properties
This compound has demonstrated antimicrobial activity against various pathogens. Studies have shown that it can inhibit the growth of bacteria and fungi, making it a candidate for use in food preservation and as a natural antimicrobial agent .
Table 2: Antimicrobial Efficacy of this compound
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 0.5 mg/mL |
Escherichia coli | 1.0 mg/mL |
Candida albicans | 0.75 mg/mL |
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory effects . Research indicates that it may modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by chronic inflammation .
The biological activity of this compound is largely attributed to its reactivity as an aldehyde. It can form Schiff bases with amines, leading to the formation of imines, which are crucial in disrupting microbial cell walls and inhibiting growth. Additionally, its interactions with various cellular targets may influence signaling pathways related to inflammation and oxidative stress.
Case Study 1: Antioxidant Potential in Food Systems
A study evaluated the antioxidant capacity of food products fortified with extracts containing this compound. Results indicated a significant increase in the shelf life of products due to reduced lipid peroxidation levels.
Case Study 2: Antimicrobial Applications
In another study, the efficacy of this compound was tested in food preservation. The compound effectively inhibited spoilage organisms in meat products, suggesting its potential as a natural preservative .
Safety and Toxicology
Limited studies have been conducted on the safety profile of this compound. Preliminary assessments suggest that it is not genotoxic and exhibits low toxicity levels based on Margin of Exposure (MOE) calculations for repeated dose toxicity endpoints . However, further research is necessary to fully establish its safety for human consumption.
Properties
CAS No. |
58191-81-4 |
---|---|
Molecular Formula |
C10H18O |
Molecular Weight |
154.25 g/mol |
IUPAC Name |
5-methyl-2-propan-2-ylhex-4-enal |
InChI |
InChI=1S/C10H18O/c1-8(2)5-6-10(7-11)9(3)4/h5,7,9-10H,6H2,1-4H3 |
InChI Key |
QGWHBDAFRDCSBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(CC=C(C)C)C=O |
Origin of Product |
United States |
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